molecular formula C38H43N3O6 B537883 Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

Cat. No.: B537883
M. Wt: 637.8 g/mol
InChI Key: RVGDACCXDZIPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NY2267 is a chemical compound known for its ability to disrupt the interaction between Myc and Max proteins. This interaction is crucial for the transcriptional activation of certain genes involved in cell proliferation and oncogenesis. NY2267 has shown potential in inhibiting Myc- and Jun-induced transcriptional activation, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NY2267 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-naphthalenylamine with cyclohexylamine and 4-methoxybenzyl chloride to form an intermediate. This intermediate is then reacted with pyridine-2-carbonyl chloride to yield the final product, NY2267 .

Industrial Production Methods

Industrial production of NY2267 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

NY2267 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NY2267 may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

NY2267 has a wide range of applications in scientific research, including:

Mechanism of Action

NY2267 exerts its effects by disrupting the interaction between Myc and Max proteins. This disruption inhibits the transcriptional activation of genes involved in cell proliferation and oncogenesis. The compound binds to the Myc-Max complex, preventing it from binding to DNA and activating target genes. This inhibition leads to a decrease in oncogenic transformation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    NY2280: Another compound that disrupts Myc-Max interaction and inhibits oncogenic transformation.

    IIA4B20: Inhibits c-Myc and c-Jun interactions, similar to NY2267.

    IIA6B17: Also targets c-Myc and c-Jun interactions.

Uniqueness of NY2267

NY2267 is unique due to its high specificity and potency in disrupting Myc-Max interactions. Its IC50 value of 36.5 μM indicates its effectiveness in inhibiting transcriptional activation. Additionally, NY2267 has shown strong inhibition of oncogenic transformation, making it a valuable compound in cancer research .

Properties

Molecular Formula

C38H43N3O6

Molecular Weight

637.8 g/mol

IUPAC Name

tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

InChI

InChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43)

InChI Key

RVGDACCXDZIPOB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NY-2267;  NY 2267;  NY2267

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate

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